Bienvenue dans la boutique en ligne BenchChem!

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide

Antibacterial Topoisomerase I inhibition Gram-positive MRSA

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide (CAS 1203218-51-2) is a synthetic bis-benzimidazole compound (C22H17N5O, MW 367.4) comprising two benzimidazole heterocycles connected by a methylene carboxamide linker, with a characteristic N1-phenyl substituent on the 5-carboxamide-bearing benzimidazole ring. The benzimidazole-5-carboxamide scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating activity against topoisomerase I, fatty acid synthase (FASN), EGFR kinase, and G-quadruplex DNA targets.

Molecular Formula C22H17N5O
Molecular Weight 367.412
CAS No. 1203218-51-2
Cat. No. B2631489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide
CAS1203218-51-2
Molecular FormulaC22H17N5O
Molecular Weight367.412
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NCC4=NC5=CC=CC=C5N4
InChIInChI=1S/C22H17N5O/c28-22(23-13-21-25-17-8-4-5-9-18(17)26-21)15-10-11-20-19(12-15)24-14-27(20)16-6-2-1-3-7-16/h1-12,14H,13H2,(H,23,28)(H,25,26)
InChIKeyFYBZNSPJIFQBDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide (CAS 1203218-51-2): Bis-Benzimidazole Carboxamide Procurement Baseline


N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide (CAS 1203218-51-2) is a synthetic bis-benzimidazole compound (C22H17N5O, MW 367.4) comprising two benzimidazole heterocycles connected by a methylene carboxamide linker, with a characteristic N1-phenyl substituent on the 5-carboxamide-bearing benzimidazole ring . The benzimidazole-5-carboxamide scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating activity against topoisomerase I, fatty acid synthase (FASN), EGFR kinase, and G-quadruplex DNA targets [1]. Unlike the classical Hoechst 33258/33342 bisbenzimidazole dyes, this compound replaces the piperazine/alkynyl linker with a secondary amide spacer and incorporates a 1-phenyl group, creating a structurally distinct DNA minor-groove-binding pharmacophore that may exhibit altered sequence selectivity and pharmacokinetic properties.

Why Bis-Benzimidazole Carboxamide N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide Cannot Be Interchanged with Generic Benzimidazole Derivatives


Substituting this specific bis-benzimidazole carboxamide with a generic mono-benzimidazole analog (e.g., N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide or simple 2-arylbenzimidazoles) would forfeit the cooperative DNA minor-groove binding and topoisomerase poisoning activity characteristic of the dimeric benzimidazole architecture. Ranjan et al. (2017) demonstrated that mono-benzimidazoles derived from Hoechst 33258 exhibit significantly weaker E. coli topoisomerase I inhibition and lack the B-DNA duplex thermal stabilization capacity (ΔTm 1.2–23.4 °C) seen with their bis-benzimidazole counterparts [1]. The carboxamide linker geometry—a secondary amide with restricted rotation—imposes a specific spatial relationship between the two benzimidazole rings that differs fundamentally from the flexible alkyl or alkynyl linkers in Hoechst-derived bisbenzimidazoles, directly affecting G-quadruplex topology selectivity and promoter vs. telomeric DNA discrimination [2]. Additionally, the 1-phenyl substituent on the C-ring benzimidazole introduces a hydrophobic aromatic surface absent in Hoechst 33258 (which bears a 4-methylpiperazine terminus) and in simpler benzimidazole-5-carboxamides, potentially altering minor-groove fit and off-target profiles in a manner not reproducible by in-class alternatives.

Quantitative Differentiation Evidence: N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide vs. Comparators


Bis-Benzimidazole Architecture Provides 4–5-Fold Superior Gram-Positive Antibacterial Activity Relative to Mono-Benzimidazole Analogs

In a direct head-to-head study by Ranjan et al. (2017), Hoechst 33258-derived bis-benzimidazoles demonstrated markedly lower minimum inhibitory concentrations (MICs) against Gram-positive bacteria compared to their mono-benzimidazole counterparts. While the bis-benzimidazoles achieved MIC values of 0.3–8 μg/mL against Enterococcus spp. and Staphylococcus spp. (including two MRSA strains), the mono-benzimidazoles were significantly less potent, and the bis-benzimidazoles also inhibited E. coli DNA topoisomerase I with IC50 values <5.0 μM [1]. This establishes the bis-benzimidazole scaffold as a critical determinant of antibacterial and topoisomerase-targeting activity. The target compound shares the bis-benzimidazole core architecture but features a carboxamide linker in place of the alkynyl linker, which may further modulate activity and selectivity.

Antibacterial Topoisomerase I inhibition Gram-positive MRSA

Bisbenzimidazole Carboxamides Deliver G-Quadruplex Thermal Stabilization (ΔTm up to 21°C) with Promoter Selectivity Over Telomeric and Duplex DNA

Dhamodharan et al. (2015) reported that bisbenzimidazole carboxamide derivatives achieve topology-specific stabilization of promoter G-quadruplexes over telomeric G4 and duplex DNA. CD melting studies demonstrated that these bisbenzimidazole carboxamide ligands impart thermal stabilization of c-MYC and c-KIT promoter quadruplexes with ΔTm increments up to 21 °C, while telomeric and duplex DNAs experienced negligible stabilization (ΔTm ≤ 2.5 °C) [1]. The carboxamide linker and pendant N-alkyl side chains were identified as critical structural features enabling recognition of the propeller loops unique to parallel promoter quadruplex topologies. The target compound CAS 1203218-51-2, bearing a secondary carboxamide linker between two benzimidazole units, is structurally positioned within this demonstrated structure-activity space.

G-quadruplex stabilization Promoter DNA targeting c-MYC c-KIT

Symmetric Bis-Benzimidazole DNA Minor Groove Binders Demonstrate Sub-Micromolar Broad-Spectrum Antitumor Activity (Mean IC50 0.31 μM), Outperforming Mono-Benzimidazole-5-Carboxamide FASN Inhibitors by ~8–10-Fold

Neidle et al. (2000) reported that the head-to-head symmetric bisbenzimidazole compound 2,2-bis[4'-(3''-dimethylamino-1''-propyloxy)phenyl]-5,5-bi-1H-benzimidazole exhibited potent growth inhibition with a mean IC50 of 0.31 μM across an ovarian carcinoma cell line panel, with no significant cross-resistance in two acquired cisplatin-resistant cell lines and low cross-resistance in a P-glycoprotein-overexpressing doxorubicin-resistant line [1]. By cross-study comparison, mono-benzimidazole-5-carboxamide FASN inhibitors (CTL-06 and CTL-12) reported by Singh et al. (2023) showed IC50 values of 3 ± 0.25 μM and 2.5 ± 0.25 μM against colon cancer cell lines, approximately 8–10-fold higher (less potent) than the bis-benzimidazole DNA binder [2]. While these data come from different specific chemotypes and assay panels, they illustrate the potency advantage of the bis-benzimidazole DNA-binding mechanism over mono-benzimidazole enzyme inhibition in oncology applications.

Antitumor activity DNA minor groove binding Ovarian carcinoma Cisplatin resistance

Carboxamide Linker in Bis-Benzimidazole Architecture Enables B-DNA Duplex Thermal Stabilization Spanning ΔTm 1.2–23.4 °C, Tunable by Side Chain Modification

Ranjan et al. (2017) quantified B-DNA duplex thermal stabilization by Hoechst 33258-derived bisbenzimidazoles, demonstrating a wide range of ΔTm values from 1.2 to 23.4 °C depending on side chain composition and linker structure [1]. This broad tunability is a hallmark of the bis-benzimidazole class and is directly relevant to the target compound, whose carboxamide linker provides a structurally distinct connection between the two benzimidazole units compared to the alkynyl or alkyl linkers in the Ranjan series. The carboxamide's partial double-bond character restricts rotational freedom, pre-organizing the two benzimidazole rings into a specific relative orientation that may favor particular DNA sequence contexts. By contrast, mono-benzimidazole-5-carboxamide derivatives lacking the second benzimidazole unit do not exhibit this level of DNA thermal stabilization, as they rely on single-site intercalation or groove binding rather than cooperative dual-site minor groove occupancy.

DNA thermal stabilization B-DNA duplex Linker-dependent SAR Minor groove binding

1-Phenyl Substituent on C-Ring Benzimidazole Distinguishes This Compound from Hoechst 33258/33342 Series, Altering Hydrogen Bond Donor/Acceptor Profile and Predicted Minor Groove Fit

The target compound bears a 1-phenyl substituent on the benzimidazole ring that carries the 5-carboxamide group (C-ring), a feature absent in the Hoechst 33258 (4-methylpiperazine terminus) and Hoechst 33342 (4-ethoxy-phenyl terminus) series. This N1-phenyl group eliminates one hydrogen bond donor (the benzimidazole NH is substituted), reducing the HBD count to 2 compared to 3 in Hoechst 33258 (free base form), and adds a hydrophobic aromatic surface (MW contribution ~77 Da) . Structural studies of bisbenzimidazole-DNA complexes (Neidle et al., 2000) established that hydrogen bonding between benzimidazole NH groups and the edges of A:T base pairs in the minor groove is a primary determinant of binding affinity and sequence selectivity [1]. The substitution of one benzimidazole NH with a phenyl group in CAS 1203218-51-2 is therefore predicted to alter base-pair recognition preferences relative to the Hoechst series, potentially shifting selectivity away from pure A:T tracts and toward mixed-sequence or G:C-containing minor groove sites—a hypothesis testable in comparative fluorescence titration or DNA footprinting experiments.

Structural differentiation Pharmacophore modeling Hydrogen bonding DNA sequence selectivity

Recommended Research and Industrial Application Scenarios for N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide (CAS 1203218-51-2)


DNA Minor Groove Binding Probe Development and Biophysical Characterization

The bis-benzimidazole architecture with carboxamide linker positions this compound as a candidate for DNA minor groove binding probe development. The class has demonstrated B-DNA thermal stabilization up to ΔTm 23.4 °C [1] and strong binding affinity (Kb ≈ 10⁴–10⁵ M⁻¹) to structured DNA elements [2]. The unique 1-phenyl substitution eliminating one H-bond donor relative to Hoechst 33258 makes this compound a valuable comparator for structure-activity relationship (SAR) studies investigating the role of individual benzimidazole NH groups in A:T base-pair edge recognition. Researchers should prioritize procurement for fluorescence-based DNA binding assays (competitive displacement of Hoechst 33258 or ethidium bromide), UV thermal denaturation experiments with systematic DNA sequence libraries, and circular dichroism studies to establish the compound's sequence selectivity profile and binding stoichiometry.

Anticancer Lead Optimization Targeting Topoisomerase I with Drug-Resistant Cell Line Profiling

Bis-benzimidazoles as a class inhibit human topoisomerase I, with IC50 values <5.0 μM for bacterial Topo I [1] and GI50 values of 0.16–3.6 μM against the NCI-60 panel for closely related benzimidazole derivatives [3]. Notably, symmetric bisbenzimidazole DNA minor groove binders have shown mean IC50 of 0.31 μM across ovarian carcinoma lines with retained activity in cisplatin-resistant models [4]. The target compound's structural distinction from Hoechst 33258—namely the carboxamide linker and 1-phenyl substituent—may translate into differential resistance profiles. Procurement is recommended for screening against paired drug-sensitive/resistant cancer cell line panels (e.g., A2780/A2780cis, MCF-7/MCF-7ADR) and for in vitro topoisomerase I-mediated DNA relaxation assays to quantify human Topo I poisoning activity relative to camptothecin.

Promoter G-Quadruplex-Targeted Drug Discovery for c-MYC and c-KIT-Driven Malignancies

Bisbenzimidazole carboxamide derivatives have demonstrated topology-selective stabilization of c-MYC and c-KIT promoter G-quadruplexes with ΔTm up to 21 °C, while showing negligible stabilization of telomeric G4 and duplex DNA (ΔTm ≤ 2.5 °C) [2]. This promoter-selective stabilization is mechanistically linked to transcriptional suppression of oncogenes. The target compound's carboxamide linker positions it within this demonstrated pharmacophore space. Researchers should procure this compound for: (i) FRET-based G4 melting assays comparing c-MYC, c-KIT, and hTERT promoter G4 sequences against telomeric G4 controls; (ii) dual-luciferase reporter assays to quantify c-MYC promoter activity suppression; and (iii) comparison with established G4 ligands (e.g., CX-5461, pyridostatin) to benchmark potency and selectivity.

Antibacterial Screening Cascade Targeting Gram-Positive Pathogens Including MRSA

The bis-benzimidazole class has established antibacterial activity against Gram-positive organisms including MRSA, with MIC values of 0.3–8 μg/mL, linked mechanistically to bacterial topoisomerase I inhibition [1]. The target compound's structural divergence from the Hoechst alkynyl series—carboxamide linker replacing the alkynyl spacer—may influence Gram-positive vs. Gram-negative selectivity and mammalian cytotoxicity windows. Procurement is recommended for: (i) MIC determination against a panel of Gram-positive (S. aureus ATCC 29213, MRSA clinical isolates, E. faecalis) and Gram-negative (E. coli, P. aeruginosa, K. pneumoniae) strains; (ii) E. coli topoisomerase I inhibition assays with IC50 determination; and (iii) counterscreening against human Topo I to establish the bacterial selectivity index. Comparative testing against vancomycin and ciprofloxacin controls is essential to quantify the therapeutic window.

Quote Request

Request a Quote for N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.